1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Derivatives as Versatile Synthetic Scaffolds
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are cornerstones of medicinal chemistry. nih.gov This structural motif is found in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. The versatility of the pyrazole core allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting compounds to achieve desired biological effects.
The significance of pyrazole derivatives stems from their proven utility as synthetic scaffolds in drug discovery. They are key components in a number of approved drugs and are prevalent in compounds under clinical investigation. The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets contributes to its success as a pharmacophore.
Contextualizing the Oxane Moiety within Pyrazole Architectures
The oxane, or tetrahydropyran (B127337) (THP), ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This moiety is frequently found in natural products and synthetic molecules with significant biological activity, including anticancer agents. guidechem.comchemicalbook.com In the context of medicinal chemistry, the incorporation of an oxane ring into a molecular architecture can serve several purposes. It can act as a bioisosteric replacement for other functional groups, a strategy used to optimize a compound's properties such as solubility, metabolic stability, and target binding affinity. researchgate.netnih.govdrughunter.com Bioisosteres are groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. researchgate.netprinceton.edu
Solubility: The polar ether linkage in the oxane ring can enhance aqueous solubility, a crucial parameter for drug development.
Lipophilicity: The saturated hydrocarbon portion of the ring contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes.
Metabolic Stability: The cyclic ether is generally more stable to metabolic degradation compared to linear ether chains.
Conformational Rigidity: The ring structure introduces a degree of conformational constraint, which can be advantageous for binding to a specific target receptor.
The oxane ring system is also a core component of pyranose sugars, such as glucose, highlighting its prevalence in biological systems. wikipedia.org
Research Trajectory of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine within Modern Synthetic Chemistry
The specific research trajectory for this compound is primarily that of a contemporary building block in synthetic and medicinal chemistry. While detailed studies on this exact molecule are not extensively published in peer-reviewed literature, its availability from various chemical suppliers indicates its utility in ongoing research and development programs. chemenu.comchemicalregister.comchemicalregister.com Its structure suggests it is designed as an intermediate for the synthesis of more complex molecules, likely for screening in drug discovery programs.
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile method involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. beilstein-journals.org For this compound, a plausible synthetic route would involve the reaction of a β-ketonitrile containing the oxane-4-yl group with methylhydrazine. The regioselectivity of this reaction, determining whether the 3-amino or 5-amino pyrazole is formed, can often be controlled by the reaction conditions. thieme-connect.com
| Identifier | Value |
|---|---|
| CAS Number | 1501749-85-4 |
| Molecular Formula | C9H15N3O |
| IUPAC Name | This compound |
| Precursors | General Reaction | Key Features |
|---|---|---|
| β-Ketonitriles and Hydrazines | Condensation/Cyclization | Most versatile and common method. beilstein-journals.org |
| Alkoxyacrylonitriles and Hydrazines | Michael Addition/Cyclization | Allows for regioselective synthesis of 3- or 5-aminopyrazoles based on reaction conditions. thieme-connect.com |
| Isoxazoles and Hydrazines | Ring-opening/Ring-closing | A one-step or two-step procedure to convert isoxazoles to aminopyrazoles. chim.it |
| 3,5-Diaminopyrazole-4-carboxylates | Hydrolytic Decarboxylation | An effective method for preparing 3-amino-substituted 5-aminopyrazoles. sunway.edu.myresearchgate.net |
The research interest in molecules like this compound lies in their potential to serve as scaffolds for libraries of compounds aimed at various biological targets. The combination of the pharmacologically significant aminopyrazole core with the drug-like properties imparted by the oxane ring makes it a valuable tool for medicinal chemists.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-(oxan-4-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMYGDSJFUBVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501749-85-4 | |
| Record name | 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Methyl 5 Oxan 4 Yl 1h Pyrazol 3 Amine and Analogues
Strategic Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of the synthesis of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine. Classical and innovative condensation reactions are pivotal in constructing this core heterocyclic structure.
Classical Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic compound with a hydrazine derivative. nih.gov In the context of this compound, this involves the reaction of a β-ketonitrile with methylhydrazine.
The reaction typically proceeds through the initial formation of a hydrazone by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the carbonyl carbon of the β-ketonitrile. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring. google.com The use of methylhydrazine introduces the methyl group at the N1 position of the pyrazole ring. However, it is important to note that reactions with monosubstituted hydrazines like methylhydrazine can sometimes lead to the formation of regioisomers. beilstein-journals.org
Key 1,3-dielectrophilic precursors for this reaction include:
β-Ketonitriles
β-Diketones
β-Ketoesters
The general reaction scheme is depicted below:
Scheme 1: General Cyclocondensation for 3-Aminopyrazole SynthesisInnovative Condensation Pathways in Pyrazole Construction
While classical methods are robust, innovative pathways offer alternative and sometimes more efficient routes to the pyrazole core. One such approach involves the in-situ generation of the 1,3-dicarbonyl compound followed by a one-pot reaction with the hydrazine. For instance, SmCl₃-catalyzed acylation of β-ketoesters can generate the necessary 1,3-diketone in situ, which then undergoes cyclization with hydrazine. beilstein-journals.org
Another innovative route involves the transformation of other heterocyclic systems. For example, isoxazoles can be converted to pyrazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine. google.com This method provides an alternative entry to the pyrazole scaffold from readily available starting materials.
Incorporation of the Oxane-4-yl Substituent
A crucial aspect of the synthesis is the introduction of the oxan-4-yl group at the C5 position of the pyrazole ring. This can be achieved through two primary strategies: direct functionalization of a pre-formed pyrazole or assembly from a pre-functionalized building block.
Direct Functionalization Strategies for Pyrazole Amine Scaffolds
Direct functionalization of a pre-existing 3-amino-1-methylpyrazole scaffold presents a convergent approach. Modern cross-coupling reactions are instrumental in this strategy. For instance, palladium-catalyzed C-H bond benzylation of pyrazoles has been reported, suggesting the feasibility of similar alkylation reactions. beilstein-journals.org The C5-position of the pyrazole ring can be targeted for functionalization.
Transition-metal catalyzed C-H alkylation of azoles, including pyrazoles, with alkylboronic acids or other alkylating agents offers a direct route to introduce the oxane moiety. beilstein-journals.org However, controlling regioselectivity between the C4 and C5 positions can be a challenge and often requires specific directing groups or catalytic systems.
Assembly from Pre-functionalized Building Blocks
A more common and often more regioselective approach involves the use of a building block that already contains the oxane-4-yl moiety. The key intermediate for the synthesis of this compound via this route is 3-(tetrahydropyran-4-yl)-3-oxopropanenitrile .
The synthesis of this key β-ketonitrile can be achieved through several methods, including the acylation of active nitriles. nih.gov A plausible route involves the reaction of a tetrahydropyran-4-carbonyl derivative (such as the acid chloride or an ester) with acetonitrile (B52724) in the presence of a strong base.
Once the pre-functionalized β-ketonitrile is obtained, its cyclocondensation with methylhydrazine proceeds as described in section 2.1.1 to yield the target molecule with the oxane-4-yl group unambiguously positioned at C5.
Table 1: Key Building Blocks and Intermediates
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 3-(tetrahydropyran-4-yl)-3-oxopropanenitrile | O(CH₂)₂CH(C(=O)CH₂CN)CH₂CH₂ | Key pre-functionalized β-ketonitrile |
| Methylhydrazine | CH₃NHNH₂ | Source of N1-methyl and pyrazole nitrogen atoms |
Modern Synthetic Innovations and Efficiency Enhancements
Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. In the context of synthesizing this compound and its analogues, several innovations are noteworthy.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of complex molecules in a single step. Three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative can directly lead to highly substituted 5-aminopyrazoles. researchgate.net Adapting such a reaction with tetrahydropyran-4-carbaldehyde, malononitrile, and methylhydrazine could provide a highly efficient, one-pot synthesis of the target compound.
Catalytic Approaches: The use of catalysts can significantly enhance reaction rates, improve yields, and promote selectivity. For instance, the use of Lewis acids or solid-supported catalysts in cyclocondensation reactions can lead to milder reaction conditions and easier product purification. beilstein-journals.org Furthermore, the development of catalysts for direct C-H functionalization continues to be an active area of research that could provide more direct routes to the target molecule in the future.
Flow Chemistry: The use of flow reactors for pyrazole synthesis can offer advantages in terms of safety, scalability, and precise control over reaction parameters. The lithiation of pyrazoles, a key step in some functionalization strategies, has been successfully performed in flow reactors, demonstrating the potential of this technology for the synthesis of complex pyrazole derivatives.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, offering significant advantages over conventional heating methods. organic-chemistry.org By directly coupling with polar molecules in the reaction mixture, microwave irradiation ensures rapid, uniform heating, which often leads to drastically reduced reaction times—from hours to mere minutes—and improved product yields. rsc.orgrsc.org This technique is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. researchgate.net
For the preparation of 1-aryl-1H-pyrazole-5-amines, a microwave-mediated approach has been developed that is efficient in both time and resources. researchgate.net In a typical protocol, an appropriate α-cyanoketone is combined with an aryl hydrazine in an acidic aqueous solution and heated in a microwave reactor at 150 °C for 10-15 minutes. researchgate.net This method is highly reproducible and accommodates a variety of functional groups, with yields often ranging from 70-90%. researchgate.net The use of water as a solvent further enhances its green credentials. researchgate.net Studies have shown that cyclocondensation reactions to form pyrazol-5-amine derivatives under microwave conditions can achieve yields as high as 93% in 20 minutes, compared to 65% with conventional heating over a longer period. rsc.org
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | 150 | 10-15 min | 70-90 | researchgate.net |
| Microwave-Assisted | 150 | 20 min | 93 | rsc.org |
| Conventional Heating | Reflux | ~20 hours | 65 | rsc.orgresearchgate.net |
Ultrasonic Irradiation in Pyrazole Chemistry
Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.govthieme-connect.com This non-conventional energy source has been successfully applied to pyrazole synthesis, often providing excellent yields in short reaction times under mild conditions. organic-chemistry.orgthieme-connect.com
The synthesis of pyrano[2,3-c]pyrazoles, a class of compounds analogous in complexity, has been achieved through catalyst-free, four-component reactions in water, facilitated by ultrasonic irradiation. rsc.org In other instances, novel catalysts like Mn/ZrO2 or ZnO-NiO-Fe3O4 nanocomposites have been employed in conjunction with ultrasound to achieve yields up to 98% in just 10 minutes, a significant improvement over the 83% yield obtained after 1 hour using conventional methods. rsc.orgthieme-connect.com This synergy between advanced catalysts and ultrasound showcases a powerful strategy for efficient heterocyclic synthesis. thieme-connect.comproquest.com
| Catalyst | Method | Time | Yield (%) | Reference |
| None (in water) | Ultrasound | - | Excellent | rsc.org |
| Mn/ZrO2 | Ultrasound | 10 min | 98 | rsc.org |
| Mn/ZrO2 | Conventional | 1 hour | 83 | rsc.org |
| ZnO-NiO-Fe3O4 | Ultrasound | - | Good to Excellent | thieme-connect.com |
Mechanochemical Activation for Sustainable Synthesis
Mechanochemistry, typically involving solvent-free ball milling or grinding, uses mechanical force to induce chemical reactions. thieme-connect.de This technique is a pillar of sustainable synthesis, as it eliminates the need for bulk solvents, thereby reducing waste and simplifying product work-up. researchgate.netrsc.org Although less common than microwave or ultrasonic methods for pyrazole synthesis, mechanochemical activation offers distinct advantages in sustainability. rsc.org
The one-pot synthesis of pyrazole derivatives from starting materials like chalcones and hydrazines has been effectively demonstrated using mechanochemical ball milling. researchgate.netrsc.org Reactants are placed in a milling jar with steel balls and vibrated at high frequency, leading to the formation of the desired product in a short time without any solvent. researchgate.net This method not only improves yields and shortens reaction times compared to solvent-based approaches but also often prevents the formation of undesired by-products. rsc.org For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved in 5-20 minutes at room temperature with high efficiency using a nano-catalyst under ball-milling conditions. thieme-connect.com
Principles of Green Chemistry in Compound Preparation
The principles of Green Chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. Key strategies in the synthesis of pyrazole derivatives include the use of green solvents (like water), energy-efficient techniques (microwaves and ultrasound), recyclable catalysts, and high atom economy reactions. rsc.org
Multicomponent reactions (MCRs) are intrinsically green as they combine multiple starting materials in a single step, minimizing solvent use, purification steps, and waste generation. researchgate.net Water-assisted MCRs for preparing pyrazolone (B3327878) derivatives exemplify this approach. The development of protocols that operate at room temperature or use biodegradable catalysts further aligns with green principles. thieme-connect.com The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also economically viable and safe for the environment.
Catalytic Methods and Metal-Mediated Transformations
Catalysis is fundamental to modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. The synthesis of substituted pyrazoles heavily relies on a diverse array of catalytic systems, particularly those involving transition metals. Metals like palladium, copper, rhodium, iron, and ruthenium are used to catalyze key bond-forming reactions, including C-C and C-N couplings. rsc.org
Copper-catalyzed reactions, for example, are widely used in domino C-N coupling/hydroamination reactions and in multicomponent syntheses to construct the pyrazole ring. rsc.org Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrazole core, allowing for the direct introduction of aryl, alkenyl, or alkyl groups without the need for pre-functionalized substrates. This approach offers a more atom- and step-economical route to complex pyrazole analogues. Furthermore, novel methods are being developed, such as the Ti-mediated oxidative N-N coupling, which avoids potentially hazardous reagents like hydrazine altogether by forming the crucial N-N bond in the final step.
| Metal/Catalyst | Reaction Type | Application | Reference |
| Palladium (Pd) | Cross-Coupling | C-H Functionalization | |
| Copper (Cu) | Cycloaddition, Coupling | Ring formation, MCRs | rsc.org |
| Rhodium (Rh) | Addition-Cyclization | Pyrazole synthesis from alkynes | |
| Iron (Fe) | Tandem Coupling | Sustainable pyrazole synthesis | nih.gov |
| Nano-ZnO | Condensation | Pyrazol-5-ol synthesis |
Multicomponent Reaction Strategies for Molecular Complexity
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial parts of all starting materials. researchgate.net This strategy is highly valued for its efficiency, convergence, and ability to rapidly generate molecular complexity from simple precursors. rsc.org MCRs are a cornerstone of modern drug discovery and heterocyclic synthesis, embodying the principles of pot, atom, and step economy (PASE). researchgate.net
The synthesis of pyrazole and fused-pyrazole systems, such as pyrano[2,3-c]pyrazoles, is frequently accomplished through three- or four-component reactions. rsc.orgthieme-connect.de A typical MCR for a pyranopyrazole might involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often in the presence of a catalyst. rsc.org These reactions proceed through a cascade of sequential transformations, including condensation, Michael addition, and cyclization, to build the complex heterocyclic scaffold in a single operation. researchgate.netrsc.org The elegance of MCRs lies in their ability to construct functionally diverse molecular libraries efficiently, which is crucial for screening and developing new bioactive compounds.
Regioselectivity and Stereocontrol in the Synthesis of Substituted Pyrazoles
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling regioselectivity. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of regioisomers that can be difficult to separate, leading to reduced yields of the desired product.
To overcome this, various strategies have been developed. One effective approach is to modify one of the carbonyl groups in the 1,3-dicarbonyl precursor to create a significant electronic or steric bias, thereby directing the initial attack of the substituted hydrazine to a specific carbonyl carbon. Another powerful method involves changing the reaction solvent. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically improve the regioselectivity of the condensation reaction, favoring the formation of one isomer almost exclusively. Other advanced methods, such as copper-catalyzed sydnone-alkyne cycloadditions or base-mediated [3+2] cycloadditions, also provide high levels of regiocontrol in the construction of the pyrazole ring. While the synthesis of this compound does not introduce a new stereocenter on the pyrazole ring itself, the principles of stereocontrol are vital when synthesizing analogues with chiral substituents, where controlling the spatial arrangement of atoms is critical for biological activity.
Synthetic Route Optimization and Process Development for Scalability
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of the synthetic route and the development of a robust and scalable process. Key considerations in this endeavor include maximizing yield and purity, minimizing costs and environmental impact, and ensuring operational safety and reproducibility. This section details the critical aspects of synthetic route optimization and process development for the scalable manufacturing of this pyrazole derivative and its analogues.
The optimization process for synthesizing this compound and its analogues typically revolves around the classical Knorr pyrazole synthesis or similar cyclocondensation reactions. rsc.org These reactions involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, this would involve a precursor bearing the oxane moiety and methylhydrazine. The scalability of this process is contingent on several factors, including the choice of starting materials, reaction conditions, and the implementation of modern process technologies.
Catalyst and Solvent Screening for Enhanced Efficiency
The selection of an appropriate catalyst and solvent system is paramount for optimizing the reaction efficiency and facilitating a scalable process. While many pyrazole syntheses can proceed without a catalyst, the use of acid or base catalysts can significantly enhance the reaction rate and yield.
For the synthesis of substituted pyrazoles, a variety of catalysts have been investigated, including mineral acids (e.g., H₂SO₄), organic acids (e.g., acetic acid), and Lewis acids. nih.gov In a scalable process, the ideal catalyst should be inexpensive, non-toxic, efficient in low loadings, and easily removable from the reaction mixture. Heterogeneous catalysts are particularly attractive for large-scale operations as they can be easily separated by filtration and potentially recycled.
Solvent selection is another critical parameter that influences reaction kinetics, solubility of reactants and products, and ease of product isolation. Green chemistry principles encourage the use of environmentally benign solvents. Optimization studies often involve screening a range of solvents with varying polarities and boiling points to identify the optimal medium for the reaction.
Table 1: Illustrative Solvent Screening for the Cyclocondensation Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 12 | 75 |
| 2 | Toluene | 110 | 8 | 82 |
| 3 | Water | 100 | 18 | 65 |
| 4 | Acetonitrile | 82 | 10 | 78 |
| 5 | N,N-Dimethylformamide (DMF) | 120 | 6 | 88 |
This is an illustrative table based on typical optimization studies for pyrazole synthesis.
As indicated in the illustrative data, solvents like N,N-Dimethylformamide (DMF) may offer higher yields due to their high boiling points and excellent solvating properties. However, for a scalable and green process, solvents like 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile, are often preferred.
Temperature and Reaction Time Optimization
Temperature and reaction time are interdependent parameters that significantly impact the reaction outcome. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of impurities through side reactions. Therefore, an optimal temperature profile must be established to ensure a high conversion to the desired product within a reasonable timeframe, while minimizing impurity formation. Design of Experiments (DoE) is a powerful statistical tool often employed in process development to systematically study the effects of multiple variables, including temperature and time, and their interactions.
Table 2: Optimization of Reaction Temperature and Catalyst Loading
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1 | 80 | 12 | 70 | 95 |
| 2 | 1 | 100 | 8 | 85 | 92 |
| 3 | 1 | 120 | 6 | 88 | 85 |
| 4 | 5 | 80 | 10 | 82 | 96 |
| 5 | 5 | 100 | 6 | 92 | 98 |
| 6 | 5 | 120 | 4 | 90 | 90 |
This is an illustrative table based on typical optimization studies for pyrazole synthesis.
The data illustrates that a higher catalyst loading can reduce the required reaction time and improve the yield up to a certain point. The optimal conditions from this illustrative study would be a 5 mol% catalyst loading at 100 °C for 6 hours, providing a high yield and excellent purity.
Implementation of Process Analytical Technology (PAT) and Flow Chemistry
Modern process development often incorporates Process Analytical Technology (PAT) to monitor reaction progress in real-time. Techniques such as in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC) can provide valuable data on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction and ensuring batch-to-batch consistency.
Furthermore, the adoption of continuous flow chemistry offers significant advantages for the scalable synthesis of pyrazoles. mdpi.comnih.gov Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and purities in shorter reaction times. mdpi.com The inherent safety of performing reactions in a small, continuous volume makes flow chemistry particularly suitable for handling hazardous reagents or exothermic reactions. nih.gov A multi-step continuous flow process can be designed to telescope several synthetic steps, minimizing manual handling and the isolation of potentially unstable intermediates. nih.gov
Table 3: Comparison of Batch vs. Flow Synthesis for a Key Intermediate
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Volume | 10 L | 100 mL reactor |
| Temperature | 100 °C | 120 °C |
| Residence/Reaction Time | 6 h | 20 min |
| Throughput | 1 kg / 8 h | 3 kg / 8 h |
| Yield | 92% | 95% |
This is an illustrative table based on typical comparisons found in the literature.
The illustrative comparison highlights the potential for significantly increased throughput, yield, and purity when transitioning from a traditional batch process to a continuous flow synthesis.
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with multidimensional correlation experiments, a complete picture of the atomic framework and connectivity can be assembled.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine, distinct signals are anticipated for the protons on the N-methyl group, the pyrazole (B372694) ring, the amino group, and the oxane ring.
The N-methyl group is expected to appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The lone proton on the pyrazole ring (H-4) would also be a singlet, anticipated around 5.5-5.8 ppm. The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary but is often found between 4.0 and 5.0 ppm.
The protons on the oxane ring will present a more complex pattern. The single proton at the C-4 position (methine), which is attached to the pyrazole ring, would likely appear as a multiplet. The four methylene (B1212753) groups (-CH₂-) of the oxane ring are diastereotopic and would be expected to appear as distinct multiplets in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| Pyrazole H-4 | 5.5 - 5.8 | Singlet (s) | Signal for the proton on the pyrazole ring. |
| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet (br s) | Chemical shift is solvent-dependent. |
| N-Methyl (-CH₃) | 3.6 - 3.8 | Singlet (s) | Protons of the methyl group on the pyrazole nitrogen. |
| Oxane H-4 (CH) | 2.8 - 3.2 | Multiplet (m) | Methine proton connecting the two rings. |
| Oxane H-2, H-6 (ax) | 3.3 - 3.5 | Multiplet (m) | Axial protons adjacent to the oxygen atom. |
| Oxane H-2, H-6 (eq) | 3.9 - 4.1 | Multiplet (m) | Equatorial protons adjacent to the oxygen atom. |
| Oxane H-3, H-5 | 1.6 - 2.0 | Multiplet (m) | Methylene protons of the oxane ring. |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. The structure of this compound contains nine distinct carbon atoms.
The three carbon atoms of the pyrazole ring are expected to resonate in the aromatic/olefinic region. The C3 carbon, bearing the amino group, and the C5 carbon, attached to the oxane ring, would be found significantly downfield. The C4 carbon would appear further upfield. The N-methyl carbon will produce a signal in the aliphatic region. The oxane ring has four unique carbon signals: the C4 methine carbon and the C2/C6 and C3/C5 methylene carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Pyrazole C3 | 155 - 158 | Carbon attached to the amino group. |
| Pyrazole C5 | 145 - 148 | Carbon attached to the oxane ring. |
| Pyrazole C4 | 90 - 95 | CH carbon of the pyrazole ring. |
| N-Methyl (-CH₃) | 35 - 38 | Methyl group attached to pyrazole nitrogen. |
| Oxane C4 (CH) | 30 - 35 | Methine carbon connecting the two rings. |
| Oxane C2, C6 (-CH₂-) | 67 - 70 | Methylene carbons adjacent to the oxygen atom. |
| Oxane C3, C5 (-CH₂-) | 32 - 36 | Methylene carbons beta to the oxygen atom. |
While less common, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. The compound contains three chemically distinct nitrogen atoms: the two pyrazole ring nitrogens (N1 and N2) and the exocyclic amino nitrogen (-NH₂). The N1 nitrogen, substituted with a methyl group, would have a different chemical shift from the N2 nitrogen. The amino nitrogen would appear in a region typical for primary amines. The expected shifts would help confirm the electronic structure and tautomeric form of the pyrazole ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH). It would be instrumental in tracing the connectivity within the oxane ring, showing correlations between the methine proton (H4) and its neighboring methylene protons (H3/H5), and between the protons at H2/H6 and H3/H5.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals from the ¹H NMR spectrum.
The N-methyl protons to the pyrazole carbons C3 and C5, confirming the position of the methyl group at N1.
The pyrazole H-4 proton to pyrazole carbons C3 and C5.
The oxane methine proton (H4) to pyrazole carbon C5, confirming the linkage point between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding. A NOESY spectrum could show spatial proximity between the protons of the N-methyl group and the H-4 proton of the pyrazole ring, as well as between the oxane ring protons and the pyrazole H-4 proton.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would display several characteristic absorption bands. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching). C-H stretching vibrations from the aliphatic methyl and oxane groups would appear just below 3000 cm⁻¹, while the C-H stretch of the pyrazole ring would be slightly above 3000 cm⁻¹.
The pyrazole ring itself would produce characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. An N-H bending vibration for the primary amine is also expected around 1600 cm⁻¹. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage in the oxane ring would be a prominent feature, typically appearing in the 1050-1150 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3050 - 3150 | C-H Stretch | Pyrazole Ring |
| 2850 - 2980 | C-H Stretch | N-Methyl & Oxane Ring |
| 1600 - 1650 | C=N Stretch | Pyrazole Ring |
| 1580 - 1620 | N-H Bend | Primary Amine (-NH₂) |
| 1500 - 1580 | C=C Stretch | Pyrazole Ring |
| 1050 - 1150 | C-O-C Stretch | Oxane Ring (Ether) |
A comprehensive search of scientific literature and chemical databases has revealed no specific experimental data for the compound "this compound" corresponding to the detailed analytical techniques requested in the outline. There are no published studies detailing the conformational analysis, mass spectrometry, or X-ray crystallography of this particular molecule.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections. Information is available for structurally related pyrazole derivatives, but per the instructions to focus solely on "this compound," this information cannot be used.
Advanced Computational and Theoretical Investigations
Structure-Reactivity Relationship (SRR) StudiesSRR studies correlate a molecule's chemical structure with its reactivity. By analyzing the results from DFT calculations (like FMO and MEP) for a series of related compounds, researchers can build models that predict the reactivity of new derivatives.nih.govThese studies are fundamental in fields like medicinal chemistry for designing molecules with specific desired properties.mdpi.com
Currently, the specific data from these types of analyses for 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine is absent from the available scientific literature. Therefore, the creation of detailed research findings and data tables for this compound is not feasible.
Based on a comprehensive review of available scientific literature, there is no specific research data published on the non-linear optical (NLO) properties or the detailed computational elucidation of reaction mechanisms for the exact compound This compound .
Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the specified subsections (4.4 and 4.5) while strictly adhering to the prompt's constraints of focusing solely on this specific chemical compound.
General research on the broader class of pyrazole (B372694) derivatives does indicate that they are a subject of computational and theoretical investigation. eurasianjournals.com Studies often employ methods like Density Functional Theory (DFT) to explore the electronic structure, molecular orbitals (HOMO-LUMO), and other properties of various pyrazole-based molecules. mdpi.comresearchgate.net Some pyrazole derivatives have been investigated for their potential NLO properties. researchgate.netresearchgate.net However, these findings are for different molecular structures and cannot be attributed to this compound.
Similarly, computational tools are widely used to understand and predict reaction mechanisms in pyrazole synthesis in general. mdpi.comnih.gov These studies help in understanding reaction pathways, transition states, and the influence of substituents on the reactivity of the pyrazole core. mdpi.com
Without specific studies on "this compound," any discussion on its NLO properties or reaction mechanism elucidation would be speculative and would violate the core requirement of this request for scientifically accurate and detailed findings based on published research.
Chemical Reactivity and Functionalization
Reactions at the Amine Functionality
The primary amine at the 3-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The exocyclic amino group of 3-aminopyrazoles can undergo both N-alkylation and N-acylation. However, the regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile, with potential for reaction at the ring nitrogen atoms. In the case of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine, the N1 position is already blocked by a methyl group, simplifying the possible outcomes.
N-alkylation with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products. The use of engineered enzymes has been explored to achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes, offering a potential route for controlled functionalization. nih.gov
N-acylation of 3-aminopyrazoles can be achieved with reagents such as acid chlorides or anhydrides. The regioselectivity between the exocyclic amine and the ring nitrogen is dependent on the reaction conditions. reactionbiology.com For instance, treatment of some 3-aminopyrazoles with acetic anhydride (B1165640) has been shown to yield a mixture of N1-acetyl and N2-acetyl products, with the exocyclic amino group remaining free. reactionbiology.com However, under different conditions, direct acylation of the primary amino group can be achieved. scirp.orgresearchgate.net The choice of solvent and base plays a crucial role in directing the outcome of the acylation.
| Reagent | Conditions | Primary Product | Reference |
|---|---|---|---|
| Pyridine-2-carbonyl chloride | Dry pyridine, dry THF, rt, overnight | Exocyclic N-acylation | reactionbiology.com |
| Trifluoroacetic anhydride | Dry pyridine, dry THF, rt, overnight | Exocyclic N-acylation | reactionbiology.com |
| Acetic anhydride | Varies | Mixture of N-ring acylation products | reactionbiology.com |
| Benzoyl chloride | Basic medium | Exocyclic N-acylation | scirp.org |
Reductive amination provides an effective method for the N-alkylation of the primary amino group of this compound. This two-step, one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.
A variety of reducing agents can be employed for the reduction of the imine, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices. Sodium cyanoborohydride (NaBH₃CN) is particularly useful as it can selectively reduce imines in the presence of aldehydes. The versatility of this reaction allows for the introduction of a wide array of alkyl groups onto the amine nitrogen.
The primary amino group readily reacts with carbonyl compounds to form imines (Schiff bases) and with carboxylic acid derivatives to form amides.
Imine Formation: The condensation reaction with aldehydes or ketones under appropriate conditions yields the corresponding N-(pyrazol-3-yl)imines. This reaction is the foundational step in the reductive amination pathway described previously.
Amide Formation: Amide derivatives can be synthesized by reacting the 3-amino group with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The synthesis of pyrazole (B372694) amides has been achieved through various catalytic approaches, for example, by reacting a pyrazole amine with a carboxylic acid in the presence of a coupling agent like TiCl₄ in pyridine. Greener approaches using benzotriazole (B28993) chemistry in water have also been developed for efficient N-acylation of amines. nih.gov
Reactivity of the Pyrazole Ring
The pyrazole ring in this compound is electron-rich and thus predisposed to electrophilic substitution reactions. The directing effects of the substituents—the 1-methyl group, the 3-amino group, and the 5-oxan-4-yl group—play a critical role in determining the position of substitution.
The 3-amino group is a powerful activating group and, in conjunction with the N-methyl group, strongly directs incoming electrophiles to the C4 position of the pyrazole ring. rrbdavc.org The pyrazole ring itself is susceptible to electrophilic attack at the 4-position. rrbdavc.org
Halogenation: Direct C-H halogenation of 3-aryl-5-aminopyrazoles at the 4-position has been successfully achieved using N-halosuccinimides (NBS, NCS, NIS) in DMSO at room temperature. beilstein-archives.org This provides an efficient, metal-free method for introducing halogen atoms onto the pyrazole core.
Nitration: Nitration of pyrazoles can be accomplished using various nitrating agents. For instance, 1-methylpyrazole (B151067) can be nitrated with a mixture of concentrated nitric acid and trifluoroacetic anhydride. nih.gov The conditions for nitration can influence the position of the nitro group. In substituted pyrazoles, the directing effects of the existing groups are paramount. For this compound, the strong activation by the amino group would be expected to direct nitration to the C4 position.
| Reaction | Reagent | Typical Position of Substitution | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C4 | beilstein-archives.org |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | beilstein-archives.org |
| Iodination | N-Iodosuccinimide (NIS) | C4 | beilstein-archives.org |
| Nitration | HNO₃/H₂SO₄ or other nitrating agents | C4 (predicted) | nih.govresearchgate.net |
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and often strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
In the case of this compound, which lacks a suitable leaving group on the pyrazole ring, direct nucleophilic substitution is not a facile process. However, it is conceivable that functionalization of the ring via electrophilic substitution (e.g., halogenation at the C4 position) could install a leaving group, thereby enabling subsequent nucleophilic substitution reactions at that position. For example, microwave-assisted nucleophilic aromatic substitution has been demonstrated on 5-chloropyrazole derivatives with primary alkylamines. encyclopedia.pub
Metal-Catalyzed Coupling Reactions
The pyrazole core, particularly when functionalized with an amino group, is a versatile scaffold for metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, polysubstituted derivatives. While specific studies on this compound are not extensively documented in public literature, the reactivity can be inferred from studies on analogous 3-aminopyrazole (B16455) and other substituted pyrazole systems. Key reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are instrumental in the functionalization of the pyrazole ring.
These reactions typically require prior halogenation (e.g., iodination or bromination) of the pyrazole ring, most commonly at the C4 position, which is activated for electrophilic substitution due to the electron-donating nature of the amino and N-methyl groups. The amino group itself can also be a site for C-N bond formation via Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling a halogenated pyrazole with a boronic acid or ester. Studies on halogenated aminopyrazoles demonstrate that both bromo and chloro derivatives are effective substrates, sometimes superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. researchgate.net The reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Sonogashira Coupling: This reaction couples a halo-pyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form C(sp²)-C(sp) bonds. mdpi.com This method is crucial for synthesizing alkynyl-pyrazole derivatives, which are valuable intermediates in medicinal chemistry. Sydnone-derived palladium complexes have also been shown to be efficient catalysts for this transformation under relatively mild conditions. arkat-usa.org
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds. While it can be used to couple an amine with a halogenated pyrazole, the free amino group on the this compound scaffold can also react with aryl halides. This allows for the synthesis of N-aryl derivatives, significantly expanding the chemical diversity of the core structure. mdpi.com The reaction is often performed efficiently using modern palladium precatalysts and bulky phosphine (B1218219) ligands, sometimes under microwave irradiation to reduce reaction times. researchgate.net
The following table summarizes typical conditions for these coupling reactions based on studies with related pyrazole derivatives.
| Coupling Reaction | Halogenated Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |
| Suzuki-Miyaura | 4-Bromo-1-methyl-1H-pyrazol-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~60-80 | nih.gov |
| Sonogashira | 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | ~70-90 | |
| Buchwald-Hartwig | 1-Aryl-3-bromo-1H-pyrazol-5-amine | Aniline | XPhos Pd G2 | K₃PO₄ | Toluene | ~75-95 | researchgate.net |
Reactivity of the Oxane Ring and Conformational Influence
The oxane (tetrahydropyran) ring in this compound is generally a stable, non-aromatic saturated heterocycle. Its reactivity is considerably lower than that of the pyrazole ring. Under the conditions typically employed for functionalizing the pyrazole core (e.g., metal-catalyzed coupling, acylation), the oxane ring is expected to remain inert. However, under strongly acidic conditions, ether cleavage or ring-opening reactions could potentially occur, although this is not a common transformation. More relevant is the stereospecific ring-opening of aryl-substituted tetrahydropyrans via nickel-catalyzed cross-coupling, which demonstrates that the C-O bonds can be cleaved under specific catalytic conditions. acs.org
The primary influence of the oxane ring on the molecule's properties is conformational. The oxane ring adopts a chair conformation to minimize steric and torsional strain. The large 1-methyl-pyrazol-3-amine substituent at the C4 position of the oxane ring has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions of the oxane ring.
This conformational preference can be compared to similarly substituted cyclohexanes and piperidines. nih.gov The energetic penalty for an axial substituent (A-value) on a cyclohexane (B81311) ring is a well-established concept, and bulky groups have a high preference for the equatorial position. The presence of the ring oxygen in oxane alters the geometry slightly compared to cyclohexane, but the general principles of conformational analysis hold. The pyrazole substituent, being sterically demanding, will almost exclusively occupy the equatorial position, locking the conformation of the oxane ring. This defined spatial orientation can, in turn, influence how the entire molecule interacts with biological targets by dictating the three-dimensional presentation of the pyrazole's functional groups.
Derivatization for Advanced Analytical Applications
The structural features of this compound, particularly the primary amino group, provide a convenient handle for derivatization to enhance its analytical properties.
Enhancing Detectability in Chromatography-Mass Spectrometry
In reversed-phase liquid chromatography (RPLC), the target compound may exhibit poor retention due to its polarity. Furthermore, its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) might be suboptimal for achieving low detection limits. Chemical derivatization of the primary amino group can address both of these issues. researchgate.net
One common strategy is acylation with reagents that introduce a hydrophobic and easily ionizable moiety. For instance, derivatization with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-established method for amine analysis that improves both chromatographic retention and MS response. nih.gov
Derivatization also aids in structural confirmation by altering the fragmentation pattern in tandem mass spectrometry (MS/MS). The mass spectra of pyrazoles are characterized by cleavages of the N-N bond and fragmentation of the ring. rsc.org Substituents strongly influence these pathways. tandfonline.commdpi.com A derivatizing agent introduces a new, predictable fragmentation pathway, often leading to a stable, high-mass fragment ion characteristic of the analyte, which is highly beneficial for selective and sensitive quantification using techniques like selected reaction monitoring (SRM).
| Derivatization Reagent | Functional Group Targeted | Analytical Improvement |
| Dansyl Chloride | Primary Amine | Increased hydrophobicity, fluorescence, enhanced MS ionization |
| AQC (AccQ-Tag) | Primary Amine | Improved RPLC retention, enhanced MS ionization |
| Alkyl Chloroformates | Primary Amine | Increased volatility for GC-MS, creates stable MS fragments |
Design of Chemical Tags and Probes
The pyrazole scaffold is a prominent feature in the design of fluorescent probes and chemical tags due to its synthetic versatility and favorable photophysical properties. rsc.org The this compound structure can be readily modified to create such tools for chemical biology and bioimaging. nih.gov
The primary amino group at the C3 position is the ideal site for conjugation to a fluorophore, a biotin (B1667282) tag for affinity purification, or a reactive group for covalent labeling of biomolecules. For example, reaction with an isothiocyanate or N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., fluorescein, rhodamine) would yield a brightly fluorescent probe.
Furthermore, the pyrazole core itself can be part of the fluorophore system. Pyrazoline derivatives, which can be synthesized from pyrazoles, are known to exhibit high fluorescence quantum yields. globethesis.com Photoactivatable probes can also be designed; for instance, tetrazole-containing pyrazoles can undergo photoinduced cycloaddition ("photoclick chemistry") to generate a fluorescent pyrazoline product in situ, allowing for spatiotemporal control of labeling in living cells. nih.gov
The bidentate N,N-chelation site of the pyrazole ring can be exploited to design chemosensors for metal ions. By attaching appropriate binding units, probes based on the pyrazole scaffold have been developed for the selective detection of biologically relevant ions like Fe³⁺, Al³⁺, and Hg²⁺. rsc.orgresearchgate.net The oxane moiety, while not directly involved in sensing, provides a stable, non-reactive, and conformationally defined anchor that can be used to modulate the solubility and spatial properties of the final probe.
Role As a Versatile Chemical Building Block and Scaffold
Foundation for the Synthesis of Diverse Chemical Libraries
The aminopyrazole framework serves as a privileged foundation for the generation of combinatorial libraries, which are essential for high-throughput screening in drug discovery and materials science. nih.govnih.gov The synthesis of a focused 40-member library of aminopyrazole-based compounds was instrumental in identifying potent and selective inhibitors of cyclin-dependent kinases (CDK2 and CDK5), which are key targets in cancer therapy. nih.gov
The utility of the aminopyrazole core in library synthesis stems from its multiple points of diversification. The exocyclic amino group can be readily acylated, alkylated, or used in condensation reactions, while the pyrazole (B372694) ring itself can undergo substitution, allowing for systematic modification of steric and electronic properties. This synthetic versatility is well-suited for creating large collections of related molecules for screening against biological targets. nih.gov For instance, a solid-phase synthesis approach using resin-supported β-ketonitriles to produce 5-aminopyrazoles has been highlighted as a versatile method for generating combinatorial libraries with known pharmacophoric templates. nih.gov
Table 1: Illustrative Example of a Chemical Library Generation from a 1-Methyl-5-R¹-1H-pyrazol-3-amine Scaffold
| Scaffold Position | Modification Reaction | Example Reagents (R²-X) | Resulting Functional Group |
| 3-NH₂ (Amino Group) | Acylation | Acetyl chloride, Benzoyl chloride | Amide (-NHCOR²) |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide (-NHSO₂R²) | |
| Reductive Amination | Aldehydes/Ketones + NaBH(OAc)₃ | Secondary Amine (-NHR²) | |
| Pyrazole Ring (C4) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) |
Precursor in the Construction of Complex Heterocyclic Systems
5-Aminopyrazoles are widely employed as crucial synthons for the construction of fused bicyclic and polycyclic heterocyclic systems. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org These compounds are polyfunctional, possessing three primary nucleophilic sites: the 5-NH₂ group, the N1-H, and the C4-H, with a reactivity order of 5-NH₂ > 1-NH > 4-CH. beilstein-journals.orgresearchgate.net This reactivity profile makes them ideal 1,3-bis-nucleophilic partners in cyclocondensation reactions with 1,3-bielectrophilic reagents. researchgate.net
This reaction pathway is extensively used to prepare a plethora of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are core structures in numerous medicinally important compounds. beilstein-journals.orgresearchgate.netmdpi.comnih.gov The reaction typically involves the condensation of the 5-aminopyrazole with reagents such as β-dicarbonyl compounds, β-ketonitriles, or α,β-unsaturated ketones. beilstein-journals.orgmdpi.commdpi.com For example, the reaction between a 5-aminopyrazole and a 1,3-diketone proceeds via initial condensation followed by intramolecular cyclization and dehydration to yield the fused pyrazolo[3,4-b]pyridine system. nih.gov Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds are also a powerful strategy for accessing these complex scaffolds in a single step. aliyuncs.comscilit.comnih.gov
Table 2: Synthesis of Fused Heterocycles from 5-Aminopyrazole Precursors
| 5-Aminopyrazole | 1,3-Bielectrophile Reagent | Resulting Fused Heterocyclic System |
| 1-Methyl-5-R-1H-pyrazol-3-amine | 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine |
| 1-Methyl-5-R-1H-pyrazol-3-amine | β-Ketonitrile (e.g., Ethyl cyanoacetate) | Pyrazolo[3,4-b]pyridine |
| 1-Methyl-5-R-1H-pyrazol-3-amine | β-Enaminone | Pyrazolo[1,5-a]pyrimidine |
| 1-Methyl-5-R-1H-pyrazol-3-amine | Alkynyl Aldehyde | Pyrazolo[3,4-b]pyridine nih.gov |
| 1-Methyl-5-R-1H-pyrazol-3-amine | Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine nih.gov |
Application in Non-Biological Material Science Research
Beyond biological applications, the pyrazole scaffold is gaining attention in material science, particularly for the development of functional organic materials. mdpi.com Pyrazole derivatives have found applications as fluorescent agents and dyes. globalresearchonline.net Fused systems derived from aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, exhibit significant photophysical properties that make them attractive for further investigation in materials chemistry. mdpi.comeurekaselect.com
The synthesis of novel pyrazolo[3,4-b]pyridines has yielded compounds with exciting photophysical characteristics, including exceptionally large Stokes shifts, which is a desirable property for fluorescent probes and imaging agents. mdpi.com The rigid, planar, and electron-rich nature of the heteroaromatic pyrazole core allows for the creation of extended π-conjugated systems through appropriate functionalization. These extended systems are often the source of useful optical and electronic properties. The ability to systematically modify the pyrazole scaffold allows for the fine-tuning of these properties, opening potential applications in areas such as organic light-emitting diodes (OLEDs), chemosensors, and specialty pigments.
Table 3: Potential Material Science Applications of Pyrazole-Based Scaffolds
| Application Area | Key Structural Feature | Resulting Property |
| Fluorescent Probes/Sensors | Extended π-conjugation, electron-donating/withdrawing groups | High quantum yield, large Stokes shift, solvatochromism mdpi.com |
| Organic Dyes & Pigments | Azo-coupling derivatives, fused aromatic systems | Strong absorption in the visible spectrum, color stability eurekaselect.com |
| Organic Electronics | Planar, rigid structure; potential for charge transport | Semiconductor properties |
| Chemosensors | Integrated receptor-fluorophore systems | Colorimetric or fluorometric response to specific analytes eurekaselect.com |
Development of Novel Synthetic Reagents and Catalysts
The pyrazole ring is a fundamental component in the design of ligands for homogeneous catalysis. nih.gov The two adjacent nitrogen atoms of the pyrazole ring can act as effective coordination sites for a wide range of transition metals, including manganese, cobalt, and copper. arabjchem.orgrsc.orgnih.gov The flexible and straightforward synthesis of pyrazole derivatives allows for the creation of structurally diverse ligands with tailored steric and electronic properties. nih.gov
Compounds such as 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine are valuable precursors for such ligands. The exocyclic amino group provides a convenient handle for introducing additional coordinating groups to generate bidentate or tridentate ligands. For example, reaction with pyrazole-containing aldehydes could lead to Schiff base ligands, while condensation with materials like 1-(hydroxymethyl)-3,5-dimethylpyrazole can produce tripodal ligands. arabjchem.org Catalytic systems employing pyrazole-based ligands have demonstrated high efficiency in important organic transformations, including transfer hydrogenations and oxidation reactions. arabjchem.orgrsc.orgnih.gov A manganese-based catalyst coordinated with a pyrazole ligand, for instance, has been shown to be a practical and scalable system for the transfer hydrogenation of a broad range of substrates. rsc.org
Table 4: Potential Ligand Architectures Derived from an Aminopyrazole Scaffold
| Modification Strategy | Ligand Type | Potential Metal Partners |
| Condensation with 2-pyridinecarboxaldehyde | Bidentate (N,N) Schiff Base | Cu, Co, Ni |
| Reaction with bis(3,5-dimethyl-pyrazol-1-ylmethyl)amine derivatives | Tridentate (N,N,N) | Cu, Mn, Fe arabjchem.org |
| Acylation with 2-(diphenylphosphino)benzoic acid | Bidentate (N,P) | Rh, Pd, Ir |
| Alkylation with chloroacetone, followed by condensation | Multidentate Macrocycle | Various transition metals |
Future Directions and Emerging Research Avenues
Exploration of Sustainable Synthetic Pathways and Green Chemistry Innovations
The future synthesis of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine is increasingly geared towards sustainable and environmentally benign methods. Green chemistry principles are being integrated to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of innovation include solvent-free reactions and microwave-assisted synthesis.
Solvent-free synthesis, which can involve mechanochemical methods or melt reactions, aligns with green chemistry goals by eliminating volatile organic compounds (VOCs) and simplifying purification processes. For a structurally related compound, 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride, a solvent-free reductive amination using sodium borohydride (B1222165) on an alumina (B75360) support has been noted as a greener alternative to traditional methods that use solvents like DMF or THF. smolecule.com
Microwave-assisted synthesis offers another significant advantage by enabling rapid and uniform heating, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. smolecule.com This technique is particularly effective for cyclocondensation reactions common in the formation of pyrazole (B372694) rings. smolecule.com The application of these methods to the synthesis of this compound could lead to more efficient and scalable production.
| Method | Principle | Key Advantages | Relevance to Pyrazole Synthesis |
| Solvent-Free Synthesis | Utilizes mechanochemistry or melt reactions to avoid organic solvents. | Reduces waste (lower E-factor), eliminates VOCs, simplifies purification. | Applicable to reductive amination and cyclization steps. smolecule.com |
| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid, uniform heating. | Reduces reaction times, increases yields, minimizes side reactions. smolecule.com | Effective for accelerating cyclocondensation and functionalization reactions. smolecule.com |
| Flow Chemistry | Reactions are performed in a continuous stream within a reactor. | Enhanced safety, scalability, and control over reaction parameters. nih.govresearchgate.net | Allows for safe handling of hazardous intermediates and efficient multi-step synthesis. mdpi.com |
Advanced Spectroscopic Characterization Techniques for Real-Time Analysis
While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize pyrazole derivatives, future research will likely focus on advanced, real-time analytical methods. mdpi.comnih.govrsc.org The integration of Process Analytical Technology (PAT) will be crucial for monitoring reaction kinetics, identifying transient intermediates, and ensuring process control, particularly in automated synthesis platforms.
Future directions point towards the use of in-situ spectroscopic methods, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy. These non-invasive techniques can be directly integrated into reaction vessels or flow reactors to provide continuous data on reactant consumption, product formation, and the presence of impurities. This real-time feedback is invaluable for optimizing reaction conditions and ensuring the consistent quality of this compound.
High-Throughput Computational Screening for Novel Chemical Transformations
Computational chemistry is poised to accelerate the discovery of new reactions and applications for this compound. While high-throughput virtual screening (HTVS) has traditionally been used in drug discovery to identify potential biological inhibitors, the same principles can be applied to explore the compound's chemical reactivity. chemmethod.com
By employing methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and predict the outcomes of various chemical transformations. eurasianjournals.com This computational screening can efficiently identify promising catalysts, reagents, and reaction conditions for functionalizing the pyrazole core, the 3-amino group, or the oxane moiety. This in-silico approach reduces the need for extensive empirical experimentation, saving time and resources while guiding the discovery of novel transformations. eurasianjournals.com Future research will likely leverage machine learning algorithms to further refine these predictive models and accelerate the identification of innovative synthetic routes. eurasianjournals.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a transformative technology for the synthesis of nitrogen-containing heterocycles like pyrazoles, offering significant advantages over traditional batch methods. nih.govresearchgate.net Its adoption for the synthesis of this compound represents a major future direction. The inherent benefits of flow systems include superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety profiles, and improved scalability. nih.govscilit.com
Continuous-flow setups facilitate the integration of synthesis, purification, and analysis, which can accelerate the optimization of reaction conditions. galchimia.com For instance, a flow reactor was successfully used for the lithiation of a functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazole, demonstrating the technology's utility for performing sensitive reactions on an industrial scale. enamine.net The Knorr pyrazole synthesis, a common method for creating the pyrazole ring, has also been studied under transient flow conditions to better understand complex reaction pathways. rsc.org Automating these flow platforms can further streamline the production of this compound and its derivatives, enabling rapid library synthesis for further research.
| Advantage | Description | Impact on Synthesis of this compound |
| Enhanced Safety | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of reagents like hydrazine (B178648) derivatives, which are common in pyrazole synthesis. mdpi.com |
| Improved Control | Precise management of temperature, pressure, and mixing leads to higher selectivity and yields. | Minimization of regioisomeric byproducts often seen in pyrazole synthesis. rsc.org |
| Scalability | Production is scaled by extending run time rather than increasing reactor volume, ensuring consistency. | Seamless transition from laboratory-scale research to industrial-scale production. nih.gov |
| Automation & Integration | Allows for the combination of synthesis, workup, and analysis in a single, continuous process. | Accelerated optimization and rapid generation of derivative libraries for screening. galchimia.com |
Discovery of Novel Chemical Transformations Utilizing the Compound's Unique Architecture
The unique molecular structure of this compound, featuring a reactive amino group, a versatile pyrazole core, and a saturated oxane ring, offers a rich platform for discovering novel chemical transformations. Future research will likely focus on leveraging these distinct functional groups to build more complex molecules.
The 3-amino group is a key handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functionalities. arkat-usa.org The pyrazole ring itself is amenable to electrophilic substitution, typically at the 4-position, allowing for the introduction of halogens, nitro groups, or other substituents that can be further elaborated. enamine.net Additionally, the oxane moiety, while generally stable, could be targeted for ring-opening reactions under specific conditions to yield linear ether derivatives, further expanding the chemical space accessible from this starting material. The exploration of these transformations will be crucial for unlocking the full potential of this compound as a versatile building block in medicinal and materials chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
